An In-Depth Technical Guide to the Core Chemical Properties and Structure of 1-Iodohexane
An In-Depth Technical Guide to the Core Chemical Properties and Structure of 1-Iodohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-iodohexane (CAS No. 638-45-9).[1] It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and organic synthesis. This document details the physicochemical properties, structural identifiers, and spectroscopic data of 1-iodohexane. Furthermore, it presents detailed experimental protocols for its synthesis via the Finkelstein reaction and the iodination of 1-hexanol.
Chemical Structure and Identification
1-Iodohexane is a linear alkyl halide characterized by a hexane chain with an iodine atom at the primary position.[1] Its structure and key identifiers are summarized below.
Structural Identifiers
A logical diagram illustrating the relationship between the various identifiers for 1-iodohexane is provided below.
Quantitative Structural and Physical Data
The following tables summarize the key physical and chemical properties of 1-iodohexane.
| Property | Value |
| Molecular Formula | C6H13I |
| Molecular Weight | 212.07 g/mol |
| Appearance | Colorless to light yellow liquid |
| Odor | Faint, characteristic |
| Density | 1.437 g/cm³ at 25 °C |
| Boiling Point | 181 °C |
| Melting Point | -75 °C |
| Flash Point | 67 °C |
| Solubility | Practically insoluble in water; soluble in organic solvents |
| Refractive Index (n20/D) | 1.4928 |
| Identifier | Value |
| IUPAC Name | 1-iodohexane |
| Synonyms | Hexyl iodide, n-Hexyl iodide |
| CAS Number | 638-45-9 |
| PubChem CID | 12527 |
| SMILES | CCCCCCI |
| InChI | InChI=1S/C6H13I/c1-2-3-4-5-6-7/h2-6H2,1H3 |
| InChIKey | ANOOTOPTCJRUPK-UHFFFAOYSA-N |
Experimental Protocols for Synthesis
1-Iodohexane is a valuable intermediate in organic synthesis, often used as an alkylating agent.[1][2] It can be synthesized through several methods, with two common procedures detailed below.
Synthesis via Finkelstein Reaction from 1-Bromohexane
This method involves a halogen exchange reaction, a classic Finkelstein reaction, where 1-bromohexane is converted to 1-iodohexane using sodium iodide in acetone.[2] The reaction is driven to completion by the precipitation of sodium bromide, which is insoluble in acetone.
Reaction Scheme:
Experimental Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromohexane (1 equivalent) in anhydrous acetone.
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Addition of Sodium Iodide: Add sodium iodide (1.5 equivalents) to the solution.
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Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The formation of a white precipitate (sodium bromide) will be observed.
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Workup: After cooling to room temperature, filter the mixture to remove the precipitated sodium bromide.
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Solvent Removal: Remove the acetone from the filtrate by rotary evaporation.
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Extraction: Dissolve the residue in diethyl ether and wash with an equal volume of water, followed by a wash with 10% aqueous sodium thiosulfate solution to remove any residual iodine, and finally with brine.
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Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-iodohexane. Further purification can be achieved by vacuum distillation.
Synthesis from 1-Hexanol using Triphenylphosphine and Iodine
This method converts the primary alcohol, 1-hexanol, to 1-iodohexane using triphenylphosphine and iodine.[2]
Reaction Scheme:
Experimental Procedure:
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Reaction Setup: To a solution of triphenylphosphine (1.2 equivalents) in dichloromethane (CH2Cl2) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, add iodine (1.2 equivalents) portion-wise with stirring.
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Addition of 1-Hexanol: Once the iodine has reacted to form the triphenylphosphine-iodine adduct, add 1-hexanol (1 equivalent) dropwise to the reaction mixture at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Workup: Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
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Extraction: Separate the organic layer and wash it sequentially with water and brine.
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Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by column chromatography on silica gel (eluting with hexane) to separate the 1-iodohexane from the triphenylphosphine oxide byproduct.
Spectroscopic Data
The following sections provide an overview of the characteristic spectroscopic data for 1-iodohexane.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-iodohexane shows distinct signals corresponding to the different protons in the molecule.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (H-6) | ~0.90 | Triplet | ~7.0 |
| -(CH₂)₃- (H-3, H-4, H-5) | ~1.2-1.4 | Multiplet | - |
| -CH₂- (H-2) | ~1.83 | Quintet | ~7.2 |
| -CH₂I (H-1) | ~3.18 | Triplet | ~7.1 |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of 1-iodohexane.
| Assignment | Chemical Shift (δ, ppm) |
| C-6 (CH₃) | ~13.9 |
| C-5 | ~22.3 |
| C-4 | ~31.0 |
| C-3 | ~33.2 |
| C-2 | ~30.4 |
| C-1 (CH₂I) | ~7.1 |
Infrared (IR) Spectroscopy
The IR spectrum of 1-iodohexane displays characteristic absorption bands for C-H and C-I bonds.[3][4]
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2955-2855 | C-H stretching (alkane) |
| 1465 | C-H bending (CH₂) |
| 1378 | C-H bending (CH₃) |
| ~560 | C-I stretching |
Mass Spectrometry (MS)
The electron ionization mass spectrum of 1-iodohexane shows a molecular ion peak and characteristic fragmentation patterns.[5]
| m/z | Fragment Ion | Identity |
| 212 | [C₆H₁₃I]⁺ | Molecular Ion (M⁺) |
| 127 | [I]⁺ | Iodine cation |
| 85 | [C₆H₁₃]⁺ | Hexyl cation (Loss of I) |
| 57 | [C₄H₉]⁺ | Butyl cation |
| 43 | [C₃H₇]⁺ | Propyl cation |
Safety and Handling
1-Iodohexane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and causes skin and eye irritation.[6] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Store in a cool, dry, and well-ventilated area away from heat and ignition sources. It is also light-sensitive and should be stored in a dark or opaque container.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and spectroscopic data of 1-iodohexane. The information presented is intended to support researchers and professionals in their work by providing a comprehensive and easily accessible reference for this important chemical intermediate.
